molecular formula C12H14N2O2S B8575667 N-(2-Aminoethyl)naphthalene-1-sulfonamide CAS No. 73965-85-2

N-(2-Aminoethyl)naphthalene-1-sulfonamide

Cat. No. B8575667
CAS RN: 73965-85-2
M. Wt: 250.32 g/mol
InChI Key: VDZUJWNBSXUCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Aminoethyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C12H14N2O2S and its molecular weight is 250.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Aminoethyl)naphthalene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminoethyl)naphthalene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73965-85-2

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

N-(2-aminoethyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C12H14N2O2S/c13-8-9-14-17(15,16)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9,13H2

InChI Key

VDZUJWNBSXUCHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethylenediamine (1.06 g, 17.6 mmol) in dimethylformamide (10 ml), triethylamine (1.79 g, 17.7 mmol) was added, followed by stirring. With stirring at room temperature, a solution of 1-naphtalenesulfonyl chloride (4.00 g, 17.6 mmol) in dimethylformamide (15 ml) was dropwise added thereto, and the reaction was carried out in an ice bath for 1 hour. Insoluble materials were removed by filtration, and the filtrate was concentrated. To the residue, chloroform and water were added, and insoluble materials were filtered off. Furthermore, the aqueous layer was separated, washed with ethyl acetate twice and adjusted to pH 11 with potassium carbonate, followed by extraction with ethyl acetate three times. The extracts were collected, washed with water twice, dried over anhydrous sodium sulfate and concentrated. The residue was allowed to stand in a refrigerator overnight, and the precipitate was collected and recrystallized from ethyl acetate to give Compound (10) (153 mg). Yield, 4%.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

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